(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine

Description

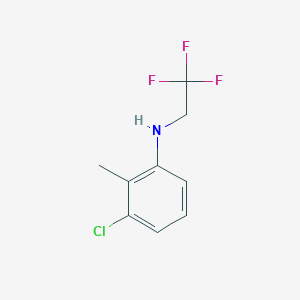

(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine is an aromatic amine characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. The amine group is attached to a 2,2,2-trifluoroethyl chain. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in agrochemical and pharmaceutical research. The trifluoroethyl group enhances electronegativity and metabolic stability, while the chloro and methyl substituents influence steric hindrance and electronic effects on the aromatic ring .

Properties

Molecular Formula |

C9H9ClF3N |

|---|---|

Molecular Weight |

223.62 g/mol |

IUPAC Name |

3-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C9H9ClF3N/c1-6-7(10)3-2-4-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |

InChI Key |

URDPXWRURAPMDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 3-chloro-2-methylphenylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Hydroxyl or alkoxy-substituted products.

Scientific Research Applications

(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential effects on enzyme activity and receptor binding.

Industrial Applications: It is used in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chloro-methylphenyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis:

Electronic Effects: The trifluoroethyl group in the target compound and 2,2,2-Trifluoroethylamine () introduces strong electron-withdrawing effects, reducing basicity compared to non-fluorinated amines. 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine HCl () features a trifluoromethyl group on the phenyl ring, creating a more electron-deficient aromatic system than the target compound’s chloro-methyl substitution .

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl () has a branched alkyl chain, increasing steric hindrance around the amine group, which may limit accessibility in binding interactions .

Applications: The target compound’s combination of substituents suggests utility in agrochemicals, similar to triflusulfuron methyl ester (), where fluorine and chlorine enhance herbicidal activity .

Synthetic Considerations :

- Synthesis methods for trifluoroethylamines often involve nucleophilic substitution or reductive amination (e.g., ). The target compound’s synthesis likely requires careful control of substituent positions to avoid side reactions .

Research Findings and Data Gaps

- Physicochemical Properties : Direct data on the target compound’s solubility, boiling point, or pKa are unavailable. However, analogs like 2,2,2-Trifluoroethylamine (boiling point: ~35–40°C) suggest high volatility, while aromatic substituents in the target compound may reduce water solubility .

Biological Activity

(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article reviews the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that similar structures can inhibit the growth of various pathogens due to their ability to disrupt cellular processes .

Anticancer Activity

A notable area of research involves the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, analogs with similar functional groups have shown IC50 values in the nanomolar range against leukemia and solid tumor cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | CCRF-CEM | 10 |

| Compound B | MCF7 | 25 |

| This compound | A549 | TBD |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors. For example, studies suggest that similar compounds can modulate signaling pathways associated with cell survival and proliferation .

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of various fluorinated compounds against tumor cells, this compound was tested alongside other analogs. The results indicated a significant reduction in cell viability at lower concentrations compared to non-fluorinated counterparts .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it exhibited a broad spectrum of activity, particularly against resistant strains .

Q & A

Structural Confirmation :

- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to verify aromatic protons (δ 6.8–7.2 ppm) and CF3 groups (δ -60 to -70 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]<sup>+</sup> (theoretical m/z: 268.05) .

Crystallography : Single-crystal X-ray diffraction (if crystallizable) for absolute configuration validation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Conflict Resolution Framework :

Cross-Validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify discrepancies in substituent effects .

Isotopic Labeling : Use <sup>15</sup>N-labeled precursors to clarify amine proton coupling patterns in <sup>1</sup>H NMR .

Dynamic NMR : Assess rotational barriers in the trifluoroethyl group if splitting anomalies arise .

- Case Study : Discrepancies in <sup>19</sup>F NMR signals may arise from solvent polarity; replicate measurements in CDCl3 vs. DMSO-d6 to isolate solvent effects .

Q. How to design experiments to assess the compound's interactions with biological targets?

- Experimental Design :

Receptor Binding Assays :

- Use fluorescence polarization or SPR to measure affinity for serotonin/dopamine receptors (hypothesized targets due to structural analogy to arylalkylamines). Include positive controls (e.g., clozapine) .

Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to evaluate metabolic stability. Use liver microsomes and LC-MS/MS for metabolite profiling .

Cellular Toxicity : Conduct MTT assays on HEK293 and HepG2 cell lines to establish IC50 values. Correlate with logP values to assess membrane permeability .

- Data Interpretation : Use Hill coefficients to distinguish between competitive and noncompetitive inhibition modes .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Safety Measures :

PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and weighing .

Waste Disposal : Collect halogenated amine waste in sealed containers labeled for incineration (high-temperature, >1200°C) to prevent environmental release of fluorinated byproducts .

- Emergency Response : In case of skin contact, rinse immediately with 5% acetic acid (neutralizes amine basicity) followed by water .

Data Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Process Optimization :

DoE (Design of Experiments) : Vary solvent (DMF vs. DMSO), temperature (25–80°C), and base (K2CO3 vs. Et3N) to identify critical parameters using ANOVA .

In Situ Monitoring : Employ FTIR to track the disappearance of the NH2 stretch (3350 cm<sup>-1</sup>) during alkylation .

- Case Study : Lower yields in polar solvents (e.g., DMSO) may result from increased side reactions; switching to THF with catalytic KI improves regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.